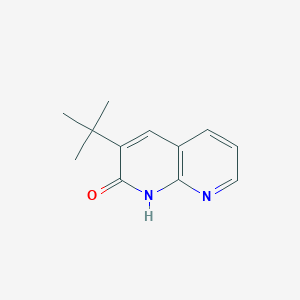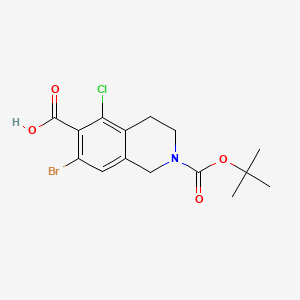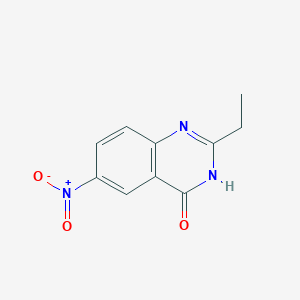![molecular formula C24H23FNNaO4 B13861806 sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a fluorophenyl group, an indole moiety, and a heptenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with isopropylamine to form the corresponding Schiff base, which is then cyclized to produce the indole derivative. This intermediate is further reacted with heptenoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The process is designed to be scalable and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses. The fluorophenyl group enhances the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluvastatin Sodium: Shares a similar indole structure but differs in its side chains and specific functional groups.
Gefitinib: Contains a fluorophenyl group but has a different core structure and therapeutic application
Uniqueness
Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of a fluorophenyl group, an indole moiety, and a heptenoate chain. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Eigenschaften
Molekularformel |
C24H23FNNaO4 |
|---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
SJKFKRIRLAAVPV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



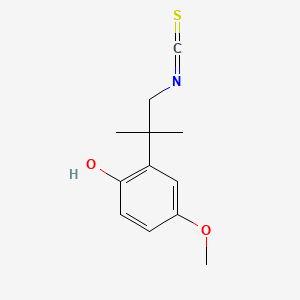
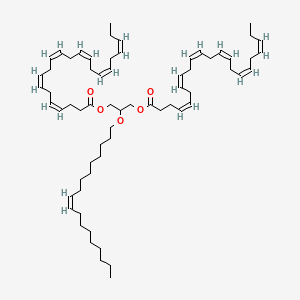
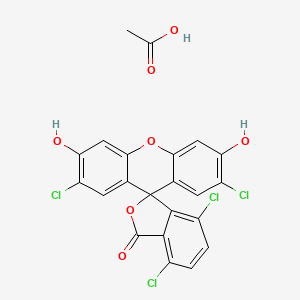

![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)


![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
